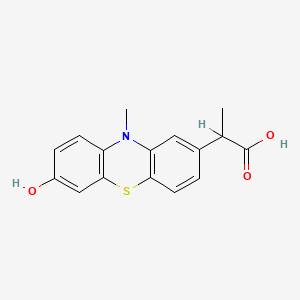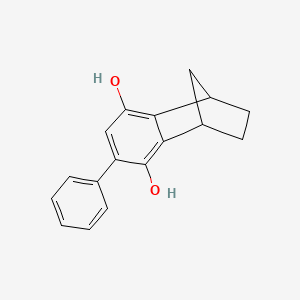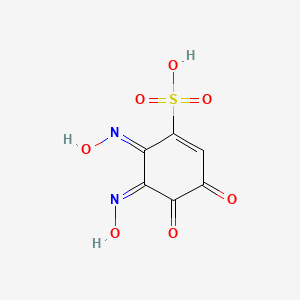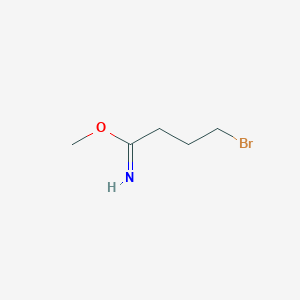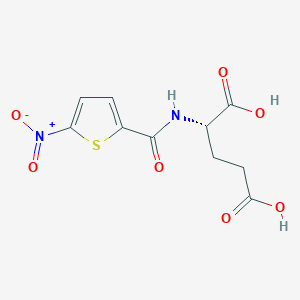
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is a compound that combines the structural features of 5-nitrothiophene and L-glutamic acid. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the nitro group on the thiophene ring and the glutamic acid moiety provides unique chemical properties that can be exploited for different scientific purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid typically involves the condensation of 5-nitrothiophene-2-carboxylic acid with L-glutamic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The nitro group on the thiophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The glutamic acid moiety can interact with amino acid transporters and receptors, affecting cellular metabolism and neurotransmission.
類似化合物との比較
Similar Compounds
5-Nitrothiophene-2-carboxylic acid: Shares the nitrothiophene core but lacks the glutamic acid moiety.
N-(5-Nitrothiophene-2-carbonyl)-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
N-(5-Nitrothiophene-2-carbonyl)-L-alanine: Similar structure but with alanine instead of glutamic acid.
Uniqueness
N-(5-Nitrothiophene-2-carbonyl)-L-glutamic acid is unique due to the presence of both the nitrothiophene and glutamic acid moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
64624-39-1 |
|---|---|
分子式 |
C10H10N2O7S |
分子量 |
302.26 g/mol |
IUPAC名 |
(2S)-2-[(5-nitrothiophene-2-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C10H10N2O7S/c13-8(14)4-1-5(10(16)17)11-9(15)6-2-3-7(20-6)12(18)19/h2-3,5H,1,4H2,(H,11,15)(H,13,14)(H,16,17)/t5-/m0/s1 |
InChIキー |
FCLPUXDQNWIJKO-YFKPBYRVSA-N |
異性体SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


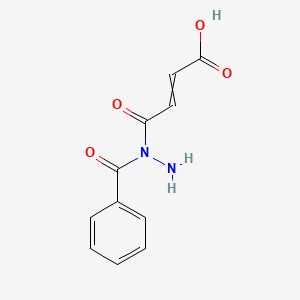
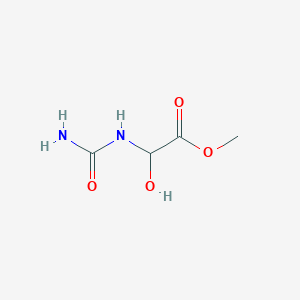

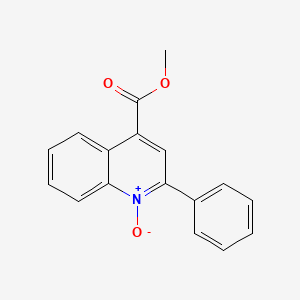

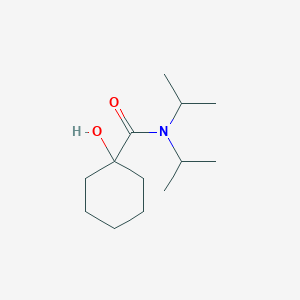
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
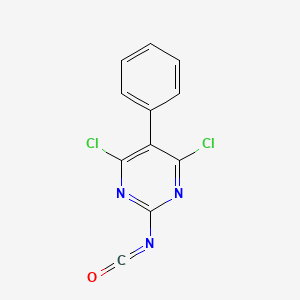
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

